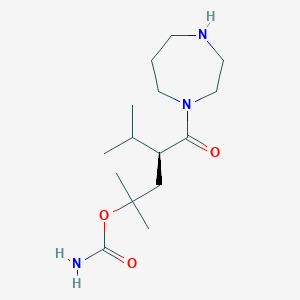![molecular formula C18H17NO3 B11836632 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one CAS No. 153499-29-7](/img/structure/B11836632.png)
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methoxy-substituted chromone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 3-methoxy-2-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent.
Cyclization: The resulting intermediate undergoes cyclization to form the chromone core. This step may require heating and the use of a catalyst such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the chromone core can yield dihydrochromone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of fluorescent dyes and sensors.
Biology:
- Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
- Explored as a potential therapeutic agent for neurodegenerative diseases due to its antioxidant properties.
- Evaluated for its anti-inflammatory effects in the treatment of chronic inflammatory conditions.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of organic electronic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: The compound can modulate the activity of inflammatory mediators such as cytokines and prostaglandins.
Comparación Con Compuestos Similares
2-(4-(Dimethylamino)phenyl)-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness:
- The presence of the methoxy group in 2-(4-(Dimethylamino)phenyl)-3-methoxy-4H-chromen-4-one enhances its lipophilicity and may improve its ability to cross cell membranes.
- The combination of the dimethylamino and methoxy groups contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)13-10-8-12(9-11-13)17-18(21-3)16(20)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDCSJUZLHOSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10772584 |
Source


|
| Record name | 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10772584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153499-29-7 |
Source


|
| Record name | 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10772584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
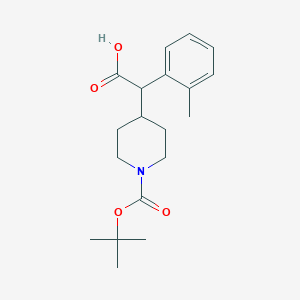
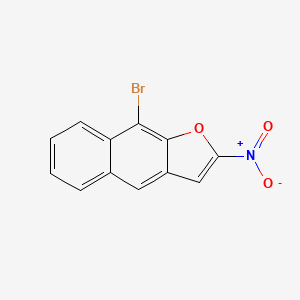

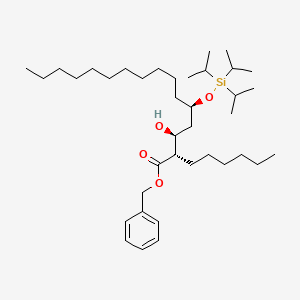

![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)

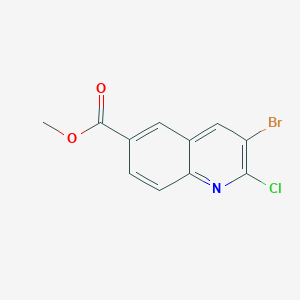
![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)
![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)
